molecular formula C19H19N5O2S B5620401 (1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5620401
M. Wt: 381.5 g/mol
InChI Key: UHMWLNJSWKTYLP-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves the cyclization of structurally diverse acyl hydrazones, leading to the formation of various substituted oxadiazoles under mild reaction conditions, offering excellent yields (Pardeshi, S. P., Patil, S., & Bobade, V., 2010). Additionally, the preparation of diazabicyclo structures might involve the use of bicyclic skeletons, indicating significant repulsion between axial atoms, which is a consideration in the synthesis process (Weber, M. A., Morgenstern, B., Hegetschweiler, K., & Schmalle, H., 2001).

Molecular Structure Analysis

Crystal structure determinations from single-crystal X-ray diffraction data have revealed that compounds with bicyclic skeletons similar to the subject chemical often consist of a diazabicyclo skeleton with axial atoms arranged in a triaxial manner, leading to significant distortion due to repulsion (Weber et al., 2001).

Chemical Reactions and Properties

Compounds containing 1,3,4-oxadiazoles and 1,3-thiazoles demonstrate a range of biological activities, suggesting that the subject compound may also exhibit interesting reactivity and potential biological applications. These activities include antimicrobial properties, as shown by synthesized compounds containing these heterocyclic rings (Ustabaş, R., Süleymanoğlu, N., Ünver, Y., & Direkel, Ş., 2020).

Physical Properties Analysis

The synthesis and characterization of derivatives of diazabicyclo structures and oxadiazoles have been extensively studied, providing data on their NMR spectra, which is crucial for understanding the physical properties of the compound . These studies offer insights into the compounds' conformational preferences and possible stereoelectronic effects (Fernández, M. J., Huertas, R., Gálvez, E., et al., 1995).

Chemical Properties Analysis

Heterocyclic compounds containing 1,3,4-oxadiazoles and 1,3-thiazoles, similar to the subject compound, often exhibit liquid crystalline properties and significant biological activities, including antimicrobial and antiviral effects. The presence of these heterocyclic rings significantly influences the chemical properties, including reactivity towards various biological targets (Han, J., Zhang, F.-Y., Wang, J., et al., 2009; Farshori, N. N., Banday, M. R., Ahmad, A., et al., 2010).

properties

IUPAC Name

(1S,5R)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-18-14-6-7-16(24(18)9-15-11-27-12-20-15)10-23(8-14)19-21-17(22-26-19)13-4-2-1-3-5-13/h1-5,11-12,14,16H,6-10H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMWLNJSWKTYLP-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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